Norstictic Acid

Catalog No.
S619162
CAS No.
571-67-5
M.F
C18H12O9
M. Wt
372.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norstictic Acid

CAS Number

571-67-5

Product Name

Norstictic Acid

IUPAC Name

5,13,17-trihydroxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde

Molecular Formula

C18H12O9

Molecular Weight

372.3 g/mol

InChI

InChI=1S/C18H12O9/c1-5-3-8(20)7(4-19)14-9(5)16(22)26-13-6(2)12(21)10-11(15(13)25-14)18(24)27-17(10)23/h3-4,18,20-21,24H,1-2H3

InChI Key

IEVVSJFLBYOUCJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

NORSTICTIC ACID;BRYOPOGONIC ACID;1,3-Dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O

The exact mass of the compound Norstictic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Norstictic acid (CAS 571-67-5) is a highly functionalized depsidone-class secondary metabolite predominantly sourced from lichens. Structurally defined by a tetracyclic core featuring adjacent aldehyde and hydroxyl groups, it serves as a high-value precursor in pharmacological and coordination chemistry [1]. Unlike simpler phenolic compounds, its specific functional group arrangement dictates distinct physicochemical properties, including specific UV absorbance maxima at 212, 238, and 310 nm [2]. For industrial and research buyers, norstictic acid represents a structurally rigid, biologically active scaffold that is increasingly procured for its well-defined metal-chelating capabilities, potent antioxidant behavior, and highly selective cytotoxic profiles in oncology research [2].

Substituting norstictic acid with widely available lichen metabolites like usnic acid or closely related depsidones like stictic acid fundamentally alters downstream chemical behavior and assay performance. While usnic acid is a dibenzofuran that is often procured as a generic antimicrobial baseline, it lacks the depsidone core, resulting in significantly lower radical scavenging capacity and a completely different UV absorbance profile (maxima at 234/284 nm vs 212/238/310 nm for norstictic acid) [1]. More critically, substituting with stictic acid—a methylated analog—eliminates the adjacent aldehyde-hydroxyl motif required for specific metal chelation. This structural absence renders stictic acid incapable of forming the stable copper complexes that norstictic acid readily produces, leading to immediate failure in metal-coordination synthesis and biomonitoring applications [2].

Selective Metal Complexation Capacity

Norstictic acid features an aldehyde carbonyl group adjacent to a hydroxyl group, enabling the formation of stable complexes with metal ions such as copper(II). In comparative studies of lichen metabolites on cupriferous substrates, norstictic acid actively forms distinctive green-yellow copper complexes, whereas the structurally similar stictic acid fails to form these complexes entirely due to the absence of the adjacent hydroxy group [1].

Evidence DimensionCopper(II) complex formation capacity
Target Compound DataForms stable complexes via adjacent OH/CHO groups
Comparator Or BaselineStictic Acid: Fails to form complexes
Quantified DifferenceBinary functional difference (Active vs. Inactive)
ConditionsMetal-rich substrate interaction / coordination chemistry assays

Essential for buyers procuring ligands for metal-organic framework (MOF) synthesis or specific metal-chelation assays where stictic acid would fail.

Enhanced Radical Scavenging Efficiency

In standardized DPPH radical scavenging assays comparing major lichen metabolites, norstictic acid demonstrates significantly higher antioxidant potency than the widely commercialized usnic acid. Quantitative analysis reveals that norstictic acid achieves a half-maximal inhibitory concentration (IC50) of 102.65 µg/mL, outperforming usnic acid, which requires a higher concentration (IC50 = 130.73 µg/mL) to achieve the same radical scavenging effect [1].

Evidence DimensionDPPH radical scavenging IC50
Target Compound Data102.65 µg/mL
Comparator Or BaselineUsnic Acid: 130.73 µg/mL
Quantified Difference21.5% lower IC50 (higher potency)
ConditionsIn vitro DPPH radical scavenging assay

Drives the selection of norstictic acid over generic usnic acid for high-performance antioxidant formulations and oxidative stress models.

High-Selectivity Cytotoxic Profiling in Melanoma

When evaluated for its growth inhibition (GI50) against UACC-62 human melanoma cells, norstictic acid exhibits a highly favorable therapeutic window compared to standard chemotherapeutics. While it achieves a GI50 of 88.0 µM, its most critical differentiating factor is its Selectivity Index (SI) of > 7.6 when compared to non-tumorigenic cell lines, vastly outperforming the standard baseline doxorubicin, which presents a narrow SI of only 1.2 [1].

Evidence DimensionSelectivity Index (SI) for UACC-62 melanoma cells
Target Compound DataSI > 7.6
Comparator Or BaselineDoxorubicin: SI = 1.2
Quantified Difference>6.3-fold improvement in cytotoxic selectivity
ConditionsIn vitro cell viability assay (UACC-62 vs non-tumorigenic controls)

Provides a compelling rationale for pharmaceutical researchers to procure norstictic acid as a safer, high-selectivity scaffold for targeted oncology drug development.

Metal-Coordinating Ligand Synthesis

Driven by its unique adjacent aldehyde and hydroxyl groups, norstictic acid is procured as a precursor for synthesizing specialized metal complexes. Unlike stictic acid, it reliably chelates copper and other transition metals, making it highly valuable for coordination chemistry and metal-organic research[1].

High-Selectivity Oncology Drug Scaffolding

Because norstictic acid demonstrates a >6-fold higher Selectivity Index against melanoma cells compared to standard doxorubicin, it is a highly relevant starting material for medicinal chemists synthesizing novel, low-toxicity anti-proliferative agents [2].

Advanced Antioxidant Reference Standards

Outperforming the industry-standard usnic acid in DPPH radical scavenging assays by over 20%, norstictic acid serves as an optimized reference standard and active ingredient in research focusing on oxidative stress mitigation [3].

XLogP3

2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

372.04813196 Da

Monoisotopic Mass

372.04813196 Da

Heavy Atom Count

27

UNII

D377V822FG

Wikipedia

Norstictic_acid

Dates

Last modified: 08-15-2023
1: Ranković B, Kosanić M, Stanojković T, Vasiljević P, Manojlović N. Biological
activities of Toninia candida and Usnea barbata together with their norstictic
acid and usnic acid constituents. Int J Mol Sci. 2012 Nov 12;13(11):14707-22.
doi: 10.3390/ijms131114707. PubMed PMID: 23203090; PubMed Central PMCID:
PMC3509606.


2: Tay T, Türk AO, Yilmaz M, Türk H, Kivanç M. Evaluation of the antimicrobial
activity of the acetone extract of the lichen Ramalina farinacea and its
(+)-usnic acid, norstictic acid, and protocetraric acid constituents. Z
Naturforsch C. 2004 May-Jun;59(5-6):384-8. PubMed PMID: 18998406.


3: Ebrahim HY, Elsayed HE, Mohyeldin MM, Akl MR, Bhattacharjee J, Egbert S, El
Sayed KA. Norstictic Acid Inhibits Breast Cancer Cell Proliferation, Migration,
Invasion, and In Vivo Invasive Growth Through Targeting C-Met. Phytother Res.
2016 Apr;30(4):557-66. doi: 10.1002/ptr.5551. Epub 2016 Jan 6. PubMed PMID:
26744260; PubMed Central PMCID: PMC5045260.

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